2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an aminoethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in cell signaling, growth, and division .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
Inhibition of tyrosine kinases by similar compounds can affect various signaling pathways involved in cell growth and division . The downstream effects of this inhibition can lead to the control of diseases like leukemia .
Result of Action
Similar compounds that inhibit tyrosine kinases can lead to the disruption of cell signaling pathways, potentially controlling the growth and division of cells .
Preparation Methods
The synthesis of 2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol involves several steps. One common synthetic route includes the reaction of 4-methylpyridine with formaldehyde and ammonia to form the intermediate 4-methylpyridin-3-ylmethanol. This intermediate is then reacted with ethylene oxide to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol can be compared with other similar compounds, such as:
2-Amino-4-methylpyridine: This compound has a similar pyridine ring structure but lacks the aminoethanol moiety.
4-Methylpyridin-2-amine: Similar to 2-Amino-4-methylpyridine, this compound also lacks the aminoethanol moiety but has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aminoethanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methylpyridin-3-yl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-2-3-10-6-9(8)7-11-4-5-12/h2-3,6,11-12H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJRJPOHUHOQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.